8-Hydroxy-2-methylquinoline-5-sulfonic acid

概要

説明

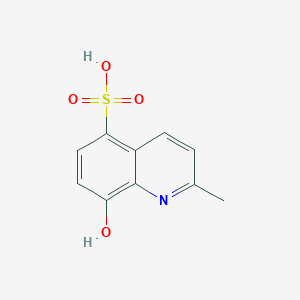

8-Hydroxy-2-methylquinoline-5-sulfonic acid is an organic compound derived from the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and a sulfonic acid group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylquinoline-5-sulfonic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced at the 8th position through a hydroxylation reaction using reagents like hydrogen peroxide or peracids.

Introduction of the Methyl Group: The methyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Sulfonic Acid Group: The sulfonic acid group can be introduced at the 5th position through sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

化学反応の分析

Types of Reactions

8-Hydroxy-2-methylquinoline-5-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline-8-one or quinoline-8-aldehyde.

Reduction: Formation of 2-methyl-8-hydroxy-1,2,3,4-tetrahydroquinoline.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

科学的研究の応用

While comprehensive data tables and case studies focusing solely on the applications of "8-Hydroxy-2-methylquinoline-5-sulfonic acid" are not available in the search results, the results do provide information regarding the properties, synthesis, and applications of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid and its derivatives.

8-Hydroxyquinoline Derivatives: Applications and Research

8-Hydroxyquinoline and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them significant in medicinal chemistry . These compounds are used in various fields, such as light-emitting diodes, nuclear medicine, cancer treatment, and for addressing neurodegenerative disorders .

Key Applications and Research Areas:

- Antimicrobial Activity: 8-Hydroxyquinoline-5-sulfonic acid demonstrates antibacterial and antifungal activity, particularly when complexed with metal ions like copper(II) (Cu2+) and iron(III) (Fe3+) .

- Antitumor Activity: 8-Hydroxyquinoline-5-sulfonic acid and its complexes exhibit cytotoxicity against human cervical HeLa tumor cells in vitro, suggesting potential applications in local tumor treatment .

- Chelating Ability: The biological activity of 8-hydroxyquinolines is attributed to their ability to chelate metal ions of biological significance, and this activity is enhanced through complexation with copper or iron ions .

- Multidrug Resistance (MDR) Reversal: 8-Hydroxyquinoline-derived Mannich bases possess anticancer activity against multidrug-resistant cells .

- Disinfectants and Antiseptics: Substituted sulfonic acids are employed in the creation of disinfectants, deodorants, and antiseptics, as well as drugs for treating minor wounds, disinfecting skin, and purifying drinking water during emergencies .

Research into Derivatives and Modifications:

- Modifying the substitution pattern of the 8-hydroxyquinoline scaffold can fine-tune its diverse biological activities .

- Introducing aromatic amide substitution at position 2 on the quinoline ring can increase lipophilicity and antiviral activity .

- Attaching glucoconjugates can serve as a prodrug-development strategy and may enhance the anticancer activity of 8-hydroxyquinolines against certain cancer cell lines .

- Substituting electron-withdrawing groups at position 5 on the quinoline ring can improve anticancer activity .

Synthesis and Characterization:

- Solvent-assisted co-grinding is a method used to form cocrystals of 8-hydroxy quinoline-5-sulfonic acid .

- Spectroscopic techniques are used to characterize the vibrational spectra and electronic properties of 8-hydroxyquinoline-5-sulfonic acid .

This compound:

- This compound is a building block used in chemical research .

- It is available as a chemical compound with a purity of 97.00% .

Safety and Handling:

- This compound is associated with certain hazards, and precautions should be taken during handling, including avoiding dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

The mechanism of action of 8-Hydroxy-2-methylquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to changes in their structure and function. The molecular targets and pathways involved include:

Metalloenzymes: Inhibition of enzymes such as metalloproteases and metallo-beta-lactamases.

DNA: Intercalation into DNA strands, leading to inhibition of DNA replication and transcription.

Proteins: Binding to protein active sites, altering their conformation and activity.

類似化合物との比較

8-Hydroxy-2-methylquinoline-5-sulfonic acid can be compared with other similar compounds such as:

8-Hydroxyquinoline: Lacks the methyl and sulfonic acid groups, making it less soluble in water and less reactive in certain chemical reactions.

5,7-Dichloro-8-hydroxyquinoline: Contains chlorine atoms at the 5th and 7th positions, which enhance its antimicrobial activity but reduce its solubility.

8-Hydroxyquinoline-5-sulfonic acid: Lacks the methyl group, making it less lipophilic and less effective in penetrating biological membranes.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.

生物活性

8-Hydroxy-2-methylquinoline-5-sulfonic acid (also known as 8-HQ-5-SO3H) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of 8-HQ-5-SO3H, including its antimicrobial, anticancer, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring with a hydroxyl group at the 8-position, a methyl group at the 2-position, and a sulfonic acid group at the 5-position. This unique structure contributes to its biological activity by enhancing solubility and reactivity with biological targets.

Antimicrobial Activity

8-HQ-5-SO3H exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the chelation of metal ions essential for bacterial growth and metabolism.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, 8-HQ-5-SO3H has demonstrated antifungal activity against several fungal pathogens. Its efficacy against Candida species is particularly noteworthy, making it a potential candidate for treating fungal infections.

Case Study:

A study evaluated the antifungal activity of 8-HQ-5-SO3H against Candida albicans. The results indicated that the compound inhibited fungal growth with an MIC of 25 µg/mL, suggesting its potential as an antifungal agent in clinical applications.

Anticancer Activity

The anticancer properties of 8-HQ-5-SO3H have been investigated in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| HeLa (Cervical cancer) | 18 |

The biological activity of 8-HQ-5-SO3H can be attributed to several mechanisms:

- Metal Ion Chelation: The sulfonic acid group enhances the compound's ability to chelate metal ions, which are crucial for microbial growth.

- Reactive Oxygen Species (ROS) Production: The compound increases ROS levels in cancer cells, leading to oxidative damage and apoptosis.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in DNA replication and repair in both bacteria and cancer cells.

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of 8-HQ-5-SO3H to enhance its biological activity. Modifications to the quinoline core have shown promise in improving potency against resistant strains of bacteria and various cancer cell lines.

Research Findings:

A comparative study analyzed several derivatives of 8-HQ-5-SO3H, revealing that certain substitutions at the quinoline ring significantly increased antimicrobial and anticancer activities while reducing cytotoxicity in normal cells.

特性

IUPAC Name |

8-hydroxy-2-methylquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-6-2-3-7-9(16(13,14)15)5-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYCCKHYFOQHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364829 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29021-67-8 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。